molecular formula C9H18N2O B13283977 2-Amino-2-(2-methylcyclohexyl)acetamide

2-Amino-2-(2-methylcyclohexyl)acetamide

Cat. No.: B13283977
M. Wt: 170.25 g/mol
InChI Key: NDRFVWZSBOHFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Alpha-Amino Amide Chemical Space

Alpha-amino amides are a class of organic compounds characterized by an amide group attached to a carbon atom that is also bonded to an amino group. This arrangement makes them structural analogs of amino acids, and as such, they are of significant interest in medicinal chemistry and drug discovery. nih.gov They are considered "privileged features" in many pharmaceutical candidates due to their ability to modulate the basicity of the neighboring amino group, which in turn can influence a molecule's pharmacokinetic properties such as lipophilicity, solubility, and metabolism. nih.gov

The alpha-amino amide moiety can also act as a chelating group for metal ions, a property that has been explored in the design of enzyme inhibitors. For instance, this group has been investigated as a zinc-binding group in the development of histone deacetylase 6 (HDAC6) inhibitors, which have potential applications in cancer therapy.

Significance of Cyclohexyl and Substituted Cyclohexyl Moieties in Organic Synthesis

Substituted cyclohexyl moieties, such as the 2-methylcyclohexyl group in the compound of interest, introduce additional complexity and potential for stereoisomerism. The position and orientation (axial or equatorial) of substituents on the cyclohexane (B81311) ring can have a profound effect on the molecule's interaction with biological targets. In drug discovery, the cyclohexyl group is often used as a bioisostere for other groups, such as a phenyl or t-butyl group, to optimize a compound's properties. For example, replacing a flat phenyl group with a three-dimensional cyclohexyl ring can provide more contact points with a target protein, potentially leading to better binding affinity.

Research Context for 2-Amino-2-(2-methylcyclohexyl)acetamide within Substituted Acetamide (B32628) Frameworks

Substituted acetamides are a broad class of compounds with a diverse range of biological activities. The acetamide group itself is a common feature in many pharmaceuticals. By attaching various substituents to the acetamide nitrogen and the alpha-carbon, chemists can create vast libraries of compounds for screening in drug discovery programs.

Research has shown that substituted acetamides can exhibit a wide array of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. For example, some N-arylacetamide derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an important target for both antimicrobial and anticancer drugs. The specific nature of the substituents plays a crucial role in determining the biological activity and potency of these compounds. The presence of a bulky and lipophilic group like 2-methylcyclohexyl on the alpha-carbon of the acetamide framework in this compound suggests that it could be a candidate for investigation in various therapeutic areas where such properties are desirable. The steric hindrance provided by the 2-methylcyclohexyl group could also influence the compound's metabolic stability. researchgate.net

Interactive Data Tables

Below are illustrative data tables based on the general properties of the chemical classes discussed.

Table 1: General Properties of Alpha-Amino Amides

Property Description
Structural Feature Contains an amide group and an amino group on the same carbon atom.
Role in Medicinal Chemistry Privileged scaffold, can modulate basicity and act as a metal-chelating group.

Table 2: Influence of Cyclohexyl Moieties in Organic Compounds

Feature Impact
Conformational Rigidity The chair conformation provides a defined three-dimensional structure.
Lipophilicity Generally increases the lipophilicity of a molecule.
Bioisosteric Replacement Can be used as a replacement for phenyl or t-butyl groups to improve pharmacokinetic properties.

Table 3: Common Biological Activities of Substituted Acetamides

Activity Example Therapeutic Area
Antimicrobial Infectious diseases
Anticancer Oncology
Anti-inflammatory Inflammatory disorders

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

2-amino-2-(2-methylcyclohexyl)acetamide

InChI

InChI=1S/C9H18N2O/c1-6-4-2-3-5-7(6)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H2,11,12)

InChI Key

NDRFVWZSBOHFJO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C(C(=O)N)N

Origin of Product

United States

Chemical Reactivity and Transformations of 2 Amino 2 2 Methylcyclohexyl Acetamide

Reactivity of the Amide Functional Group

The amide group in 2-Amino-2-(2-methylcyclohexyl)acetamide is relatively stable due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. However, it can be induced to react under specific conditions.

Hydrolysis Pathways (Acid-Catalyzed and Base-Catalyzed)

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond, yielding a carboxylic acid and an amine or ammonia (B1221849). This process can be catalyzed by either acid or base, typically requiring heat. ucalgary.cadalalinstitute.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. ucalgary.cayoutube.comacs.org A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. acs.org Tautomerization and eventual elimination of ammonia (which is protonated to ammonium (B1175870) under the acidic conditions) results in the formation of 2-amino-2-(2-methylcyclohexyl)acetic acid. youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., boiling aqueous NaOH), a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. byjus.comchemistrysteps.com The elimination of the amide anion (a very poor leaving group) is the rate-determining step and is driven forward by the deprotonation of the carboxylic acid intermediate by the strongly basic amide anion. chemistrysteps.comlibretexts.org The final products are the carboxylate salt of 2-amino-2-(2-methylcyclohexyl)acetic acid and ammonia.

Table 1: Hydrolysis of this compound
Reaction TypeReagents and ConditionsPredicted Products
Acid-Catalyzed HydrolysisAqueous strong acid (e.g., H₂SO₄), heat2-Amino-2-(2-methylcyclohexyl)acetic acid and Ammonium sulfate
Base-Catalyzed HydrolysisAqueous strong base (e.g., NaOH), heatSodium 2-amino-2-(2-methylcyclohexyl)acetate and Ammonia

Reduction Reactions of the Amide Carbonyl

The amide functional group can be reduced to an amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively converting the carbonyl group into a methylene (B1212753) group (-CH₂-). ucalgary.camasterorganicchemistry.com The reaction of this compound with LiAlH₄, followed by an aqueous workup, is predicted to yield 1-(2-methylcyclohexyl)ethane-1,2-diamine. ucalgary.cachemistrysteps.comjove.com Unlike the reduction of other carbonyl compounds, amide reduction with LiAlH₄ does not produce an alcohol. ucalgary.ca

Table 2: Reduction of this compound
ReagentPredicted Product
Lithium aluminum hydride (LiAlH₄) followed by H₂O workup1-(2-Methylcyclohexyl)ethane-1,2-diamine

Transamidation Processes

Transamidation is the conversion of one amide into another by reaction with an amine. This reaction is generally challenging due to the low reactivity of amides. wikipedia.org However, it can be achieved, particularly with primary amides, using catalysts or by in situ activation of the amide. wikipedia.orgthieme-connect.com For instance, reacting this compound with a different amine (e.g., benzylamine) in the presence of a suitable catalyst could yield N-benzyl-2-amino-2-(2-methylcyclohexyl)acetamide. Various methods, including those that are metal-free, have been developed to facilitate this transformation under milder conditions. researchgate.netnih.govorganic-chemistry.org

Table 3: Hypothetical Transamidation of this compound
ReactantConditionsPredicted Product
BenzylamineCatalyst (e.g., Lewis acid or organocatalyst), heatN-Benzyl-2-amino-2-(2-methylcyclohexyl)acetamide

Reactivity of the Primary Amino Functional Group

The primary amino group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to react with a variety of electrophiles.

Acylation and Sulfonylation Reactions

Acylation: Primary amines readily react with acylating agents such as acid chlorides and acid anhydrides to form amides. orgoreview.comtestbook.comlibretexts.orgchemguide.co.uk For example, the reaction of this compound with acetyl chloride in the presence of a base (like pyridine, to neutralize the HCl byproduct) would yield 2-acetamido-2-(2-methylcyclohexyl)acetamide. orgoreview.com

Sulfonylation: Similarly, primary amines react with sulfonyl chlorides to produce sulfonamides. cbijournal.com The reaction of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, would result in the formation of the corresponding N-tosylated derivative, N-(1-amino-1-oxo-2-(2-methylcyclohexyl)propan-2-yl)-4-methylbenzenesulfonamide. rsc.orgresearchgate.net A variety of catalysts can be employed for the synthesis of sulfonamides. princeton.eduacs.org

Table 4: Acylation and Sulfonylation of this compound
Reaction TypeReagentPredicted Product
AcylationAcetyl chloride and a base (e.g., pyridine)2-Acetamido-2-(2-methylcyclohexyl)acetamide
Sulfonylationp-Toluenesulfonyl chloride and a baseN-(1-Amino-1-oxo-2-(2-methylcyclohexyl)propan-2-yl)-4-methylbenzenesulfonamide

Alkylation and Arylation Reactions

Alkylation: The primary amino group can be alkylated by reaction with alkyl halides via nucleophilic substitution. wikipedia.org However, direct alkylation of primary amines with alkyl halides can often lead to a mixture of mono- and poly-alkylated products because the resulting secondary amine is also nucleophilic. libretexts.orgjove.com To achieve selective mono-alkylation, specific strategies may be required. rsc.orgnih.gov A hypothetical reaction with methyl iodide could produce 2-(methylamino)-2-(2-methylcyclohexyl)acetamide, though further methylation to the tertiary amine and even a quaternary ammonium salt is possible. jove.com

Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (e.g., bromobenzene) and the primary amine of this compound, which would yield 2-(phenylamino)-2-(2-methylcyclohexyl)acetamide. organic-chemistry.orgorganic-chemistry.orgnih.gov

Table 5: Alkylation and Arylation of this compound
Reaction TypeReagents and ConditionsPredicted Product
AlkylationMethyl iodide2-(Methylamino)-2-(2-methylcyclohexyl)acetamide (and potentially poly-alkylated products)
Arylation (Buchwald-Hartwig)Bromobenzene, Palladium catalyst, Base2-(Phenylamino)-2-(2-methylcyclohexyl)acetamide

Formation of Imines and Other Condensation Products

The primary amino group (-NH₂) in this compound is nucleophilic and can react with electrophilic carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. masterorganicchemistry.comopenstax.org This reaction is a classic example of a condensation reaction, where a molecule of water is eliminated. masterorganicchemistry.com

The formation of an imine proceeds via a two-step mechanism under mild, often slightly acidic, conditions. openstax.orglibretexts.org The process begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. This addition forms a tetrahedral intermediate called a carbinolamine. openstax.org In the second step, the carbinolamine is protonated on the oxygen, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product, which contains a carbon-nitrogen double bond (C=N). libretexts.org

The rate of imine formation is typically highest at a pH around 5. At lower pH values, the amine nucleophile is excessively protonated and rendered non-nucleophilic. At higher pH values, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org

The reaction can be generalized as follows:

R-NH₂ + R'C(=O)R'' ⇌ R-N=C(R')R'' + H₂O

where R is the 2-(2-methylcyclohexyl)acetamide (B15500899) group, and R' and R'' are hydrogen, alkyl, or aryl groups from the reacting aldehyde or ketone.

Table 1: Examples of Imine Formation from this compound

Reactant (Aldehyde/Ketone) Product (Imine)
Formaldehyde N-(2-(2-methylcyclohexyl)-2-oxoethyl)methanimine
Acetaldehyde N-(1-(2-(2-methylcyclohexyl)-2-oxoethyl)ethylidene)amine
Acetone 2-(2-methylcyclohexyl)-2-((propan-2-ylidene)amino)acetamide
Benzaldehyde 2-((benzylidene)amino)-2-(2-methylcyclohexyl)acetamide
Cyclohexanone (B45756) 2-((cyclohexylidene)amino)-2-(2-methylcyclohexyl)acetamide

Transformations Involving the Cyclohexyl Ring

The 2-methylcyclohexyl substituent is a saturated carbocyclic ring, which is generally less reactive than the amine or amide functional groups. However, under specific conditions, it can undergo transformations such as oxidation or, more rarely, ring-opening reactions.

The cyclohexyl ring contains secondary C-H bonds, and the methyl group contains primary C-H bonds, all of which are susceptible to oxidation. The oxidation of a secondary C-H bond on the ring would convert the corresponding carbon into a carbonyl group, yielding a ketone. For instance, oxidation of the C-H bond at the carbon atom attached to the amino-acetamide group would be challenging without affecting other functional groups, but other positions on the ring could be oxidized.

Common oxidizing agents for converting secondary alcohols (which can be seen as a conceptual intermediate in C-H oxidation) to ketones include chromium(VI)-based reagents like chromic acid, derived from sodium dichromate and sulfuric acid. ambeed.comucr.edu Such strong oxidants would likely also affect the primary amine. Milder and more selective reagents might be required to target the ring specifically. Oxidation of the methyl group would typically require harsher conditions and could lead to a carboxylic acid.

Table 2: Potential Oxidation Products of the Cyclohexyl Moiety

Position of Oxidation Reagent Class Potential Product
Secondary C-H on ring Strong Oxidizing Agents (e.g., Cr(VI)) 2-Amino-2-(2-methyl-x-oxocyclohexyl)acetamide (where x = 3, 4, 5, or 6)
Methyl Group C-H Harsh Oxidizing Agents (e.g., KMnO₄, heat) 2-(2-(carboxymethyl)cyclohexyl)-2-aminoacetamide

The cyclohexane (B81311) ring is a stable, strain-free structure and does not readily undergo ring-opening reactions under standard laboratory conditions. Such reactions typically require high energy input (e.g., pyrolysis) or the presence of activating groups or strained ring systems (like in cyclopropanes), which are absent in this compound. nih.gov

While ring-opening polymerizations are known for some cyclic amines, these typically involve strained three- or four-membered rings or specific heterocyclic systems like benzoxazines. rsc.org The saturated six-membered carbocyclic ring of the title compound is not prone to these types of transformations. Therefore, ring-opening or significant ring-modification reactions of the 2-methylcyclohexyl group are not considered applicable under typical synthetic conditions.

Rearrangement Reactions Applicable to this compound Derivatives (e.g., Hofmann Rearrangement)

The amide functional group in this compound allows it to undergo certain rearrangement reactions, most notably the Hofmann rearrangement. wikipedia.org This reaction converts a primary amide into a primary amine with one fewer carbon atom. thermofisher.comchem-station.com

The Hofmann rearrangement is typically carried out by treating the primary amide with bromine in a strong aqueous base, such as sodium hydroxide. wikipedia.org The reaction proceeds through several steps:

Deprotonation of the amide N-H by the base.

Reaction of the resulting anion with bromine to form an N-bromoamide intermediate.

A second deprotonation of the N-bromoamide.

Rearrangement of the unstable N-bromoamide anion, where the alkyl group attached to the carbonyl carbon migrates to the nitrogen atom, displacing the bromide ion. This concerted step forms an isocyanate intermediate.

Hydrolysis of the isocyanate under the aqueous basic conditions, which involves the formation of a carbamic acid that spontaneously decarboxylates (loses CO₂) to yield the final primary amine product. wikipedia.org

Applying the Hofmann rearrangement to this compound would result in the conversion of the acetamide (B32628) group into a one-carbon shorter amine, yielding a diamine. A key feature of this rearrangement is that the stereochemistry of the migrating group is retained. slideshare.net

Table 3: The Hofmann Rearrangement of this compound

Starting Material Reagents Key Intermediate Final Product
This compound Br₂, NaOH, H₂O 1-(2-methylcyclohexyl)-1-isocyanatomethanamine 1-(2-methylcyclohexyl)ethane-1,2-diamine

Various modifications to the classical Hofmann conditions exist, using reagents like N-bromosuccinimide (NBS) or hypervalent iodine compounds to broaden the reaction's applicability, especially for substrates sensitive to strongly basic conditions. thermofisher.comchem-station.com

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound This compound could not be located. Detailed research findings required to populate the requested spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, are not present in publicly accessible scientific literature.

While spectroscopic data for structurally related compounds, such as other cyclohexyl acetamide derivatives or simpler amino amides, are available, the strict requirement to focus solely on this compound prevents the inclusion of this information as it would not be scientifically accurate for the specified molecule.

Therefore, it is not possible to provide the detailed analysis, including data tables and specific research findings for ¹H NMR, ¹³C NMR, two-dimensional NMR techniques, IR functional group identification, molecular weight and fragmentation analysis by MS, or solid-state molecular structure determination by X-ray crystallography for this particular compound.

The generation of an article with the requested level of scientific detail and accuracy is contingent on the availability of published experimental data. Without such data, any attempt to describe the spectroscopic properties would be purely hypothetical and would not meet the standards of factual reporting.

Spectroscopic Characterization Techniques for 2 Amino 2 2 Methylcyclohexyl Acetamide

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the purity assessment and separation of 2-Amino-2-(2-methylcyclohexyl)acetamide, including its various stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical methods that can be employed for these purposes. Given the structural similarity of this compound to other amino acids and their derivatives, established chromatographic methods for these related compounds can be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of amino acid derivatives like this compound. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of polar compounds. Due to the lack of a strong chromophore in the target molecule, derivatization with a UV-active or fluorescent tag is often necessary to enhance detection sensitivity. myfoodresearch.comasianpubs.org Alternatively, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for the analysis of polar compounds without derivatization. jocpr.com

Given that this compound possesses two chiral centers, the separation of its diastereomers and enantiomers is a critical aspect of its analysis. Chiral HPLC, employing a chiral stationary phase (CSP), can be utilized for the direct separation of enantiomers. oup.comnih.gov The separation of diastereomers can often be achieved on standard achiral stationary phases due to their different physical properties. nih.govresearchgate.net

Hypothetical HPLC Method for Purity Assessment:

A plausible RP-HPLC method for assessing the purity of this compound would involve pre-column derivatization to allow for UV or fluorescence detection. A typical procedure would involve reacting the primary amine group of the analyte with a derivatizing agent.

Interactive Data Table: Hypothetical HPLC Parameters

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (after derivatization) or Fluorescence
Injection Volume 10 µL
Derivatizing Agent o-Phthalaldehyde (OPA) or Phenylisothiocyanate (PITC) usp.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Amino acids and their derivatives are generally non-volatile due to their polar nature and require a derivatization step to increase their volatility for GC analysis. sigmaaldrich.comthermofisher.com This typically involves the conversion of the polar functional groups (-NH2 and -COOH, although the carboxyl group is an amide in this case) into less polar, more volatile derivatives. nih.gov Silylation is a common derivatization technique for compounds with active hydrogens. sigmaaldrich.comthermofisher.com

The mass spectrometer provides detailed structural information, allowing for the confident identification of the compound and any impurities based on their mass spectra and fragmentation patterns.

Hypothetical GC-MS Method for Purity and Isomer Analysis:

A likely GC-MS method for the analysis of this compound would involve a derivatization step prior to injection into the gas chromatograph. The use of a chiral capillary column could also allow for the separation of the different stereoisomers.

Interactive Data Table: Hypothetical GC-MS Parameters

ParameterCondition
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) sigmaaldrich.comthermofisher.com
Derivatization Procedure Heating the sample with the reagent in a suitable solvent (e.g., acetonitrile)
GC Column Chiral capillary column (e.g., Chirasil-Val) or a standard non-polar column (e.g., DB-5ms) for general purity
Injector Temperature 250 °C
Oven Program Initial temperature of 100 °C, ramp to 280 °C at 10 °C/min
Carrier Gas Helium at a constant flow rate of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 50-500 m/z

The successful application of these chromatographic methods would enable the effective separation of this compound from potential impurities and the resolution of its stereoisomers, which is crucial for its characterization and quality control.

Computational and Theoretical Investigations of 2 Amino 2 2 Methylcyclohexyl Acetamide

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.govund.edu DFT methods are used to determine the electronic structure of a molecule, which in turn allows for the prediction of various chemical properties. nih.govresearchgate.net For 2-Amino-2-(2-methylcyclohexyl)acetamide, DFT calculations would be pivotal in understanding its stability, reactivity, and spectroscopic characteristics. The choice of functional, such as B3LYP or M06-2X, and a suitable basis set, like 6-311++G(d,p), is crucial for obtaining reliable results. nih.govnih.gov These calculations can reveal the distribution of electrons within the molecule and identify regions susceptible to electrophilic or nucleophilic attack.

Geometry Optimization and Energetic Analysis

A fundamental step in any computational study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. nih.gov This process seeks to locate the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached.

The analysis would yield key energetic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability; a larger gap generally implies greater stability. nih.govnih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents illustrative values that would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

ParameterValueUnit
Total Energy-554.892Hartree
EHOMO-6.21eV
ELUMO0.54eV
HOMO-LUMO Gap (ΔE)6.75eV
Dipole Moment3.45Debye

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nist.gov These calculations simulate the molecule's atomic vibrations, with each vibrational mode corresponding to a specific frequency. researchgate.net

For this compound, this analysis would predict the characteristic frequencies for its functional groups, such as the N-H stretches of the amino group, the C=O stretch of the amide, and the C-H stretches of the cyclohexyl ring. Comparing these theoretical spectra with experimental data, if available, can help validate the computational model and aid in the structural characterization of the compound. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound Frequencies are hypothetical and represent typical ranges for these vibrational modes.

Vibrational ModeCalculated Frequency (cm-1)Description
N-H stretch (asymmetric)3450Amino group
N-H stretch (symmetric)3360Amino group
C-H stretch2935Cyclohexyl ring
C=O stretch1685Amide I band
N-H bend1610Amide II band

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. mpg.dejoaquinbarroso.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. joaquinbarroso.comnih.gov A key aspect of NBO analysis is the examination of donor-acceptor interactions, which can be quantified using second-order perturbation theory. nih.govwisc.edu

This analysis reveals intramolecular charge transfer (ICT) events, where electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO. ibs.re.krresearchgate.netrsc.orgnih.govrsc.org For this compound, NBO analysis would identify significant interactions, such as the delocalization of the nitrogen lone pair electrons into adjacent anti-bonding orbitals. The stabilization energy (E(2)) associated with these interactions provides a measure of their strength and importance in stabilizing the molecule. wisc.eduresearchgate.net

Table 3: Hypothetical NBO Analysis of Donor-Acceptor Interactions in this compound This table illustrates potential intramolecular charge transfer interactions and their stabilization energies.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Namideπ(C=O)55.8
LP(1) Naminoσ(C-Ccyclohexyl)4.2
σ(C-H)σ*(C-N)2.5

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the molecule moves, vibrates, and changes its conformation in a simulated environment (e.g., in a solvent like water). nih.govresearchgate.netunipa.it

For this compound, MD simulations would be invaluable for understanding its conformational flexibility. researchgate.net The cyclohexyl ring can exist in different chair and boat conformations, and the side chain has multiple rotatable bonds. MD simulations can sample these different conformations and determine their relative populations, providing a more realistic picture of the molecule's structure in solution. This is crucial for understanding how the molecule might interact with biological targets. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational methods can be used to model chemical reactions, identifying the transition states that connect reactants and products. researchgate.net This involves locating the saddle points on the potential energy surface that correspond to the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For a molecule like this compound, one could investigate potential degradation pathways or reactions with other molecules. For example, the hydrolysis of the amide bond could be modeled. By calculating the structures and energies of the reactants, transition state, and products, the feasibility of such a reaction could be assessed. researchgate.net

Conformational Energy Landscapes and Stability Analysis

The conformational energy landscape is a map of the molecule's potential energy as a function of its geometry, typically defined by key dihedral angles. nih.govnih.govneupsykey.com By systematically rotating bonds and calculating the energy at each step, a detailed picture of the accessible conformations and the energy barriers between them can be constructed.

For this compound, the analysis would focus on the rotation around the C-C bond connecting the cyclohexyl ring to the acetamide (B32628) group and the C-N bond of the amide. This would reveal the most stable conformers and whether interconversion between them is likely at room temperature. nih.gov Understanding the conformational preferences is essential, as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape. nih.gov

Stereochemical Considerations and Conformational Analysis of 2 Amino 2 2 Methylcyclohexyl Acetamide

Chirality and Stereoisomerism in 2-Amino-2-(2-methylcyclohexyl)acetamide

The presence of asymmetric carbon atoms, or chiral centers, in this compound gives rise to stereoisomerism, where molecules have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms.

This compound possesses two chiral centers:

C1' : The carbon atom in the cyclohexane (B81311) ring to which the methyl group is attached.

C2 : The alpha-carbon atom, which is bonded to the amino group, the acetamide (B32628) group, and the 2-methylcyclohexyl group.

The presence of two chiral centers leads to the possibility of 22, or four, distinct stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relative configuration of the substituents on the cyclohexane ring can be described as cis or trans, leading to (1'R, 2R), (1'S, 2S), (1'R, 2S), and (1'S, 2R) configurations.

Chiral CenterAttached Groups
C1' (on cyclohexane)1. -CH(NH2)C(=O)NH2, 2. -CH3, 3. -CH2- (ring), 4. -CH2- (ring)
C2 (alpha-carbon)1. -NH2, 2. -C(=O)NH2, 3. 2-methylcyclohexyl, 4. -H

The separation of the different stereoisomers of this compound can be achieved through chiral resolution techniques. These methods often involve the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, followed by separation of the diastereomers based on their differing physical properties, such as solubility. Subsequent removal of the resolving agent yields the pure enantiomers. Chromatographic methods, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, can also be employed for effective separation.

Enantioselective synthesis, on the other hand, aims to produce a single, desired stereoisomer. This can be accomplished using chiral catalysts or auxiliaries that create a chiral environment, favoring the formation of one enantiomer over the other.

Conformational Preferences of the 2-Methylcyclohexyl Ring

The 2-methylcyclohexyl ring in this compound is not planar and exists in various conformations that can interconvert. The stability of these conformations is significantly influenced by the nature and position of the substituents.

The cyclohexane ring predominantly adopts a chair conformation, which is the most stable arrangement due to the minimization of torsional and steric strain. The chair conformation can undergo a "ring flip" to an alternative chair conformation, passing through higher-energy intermediates such as the boat and twist-boat conformations. The presence of substituents on the ring affects the energy barrier of this interconversion and the relative stability of the two chair conformations.

In a chair conformation, substituents can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions. Generally, bulkier substituents prefer the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. libretexts.org

For a methyl group on a cyclohexane ring, the equatorial position is favored by approximately 1.74 kcal/mol. utdallas.edu The 2-amino-2-(cyclohexyl)acetamide group is considerably bulkier than a methyl group, and thus would have a strong preference for the equatorial position. The relative stability of the cis and trans isomers will depend on the conformational equilibrium of the two chair forms. In the trans isomer, one chair conformation can have both the methyl and the amino-acetamide groups in equatorial positions, which would be a highly favored and stable conformation. libretexts.org In the cis isomer, one group must be axial while the other is equatorial in any given chair conformation. libretexts.org

SubstituentA-value (kcal/mol)
-CH3~1.7
-NH2~1.2-1.6
-C(=O)NH2(estimated to be larger than -CH3)

Conformational Isomerism of the Amide Bond (Z/E configurations)

The amide bond (C-N) in the acetamide moiety of this compound has a partial double bond character due to resonance. This restricts free rotation around the C-N bond, leading to the possibility of Z (zusammen) and E (entgegen) geometric isomers. libretexts.orgwikipedia.org

Influence of Intramolecular Non-Covalent Interactions on Conformation

The conformation of this compound is significantly influenced by a variety of intramolecular non-covalent interactions. These forces, while weaker than covalent bonds, collectively dictate the most stable three-dimensional structure of the molecule. The primary interactions at play are intramolecular hydrogen bonding and steric hindrance.

Intramolecular Hydrogen Bonding:

Steric Hindrance:

Steric hindrance refers to the repulsive forces that arise when non-bonded atoms are forced into close proximity. In this compound, several sources of steric strain can influence the conformation:

Side Chain Conformation: Rotation around the C-C and C-N bonds of the amino-acetamide side chain can lead to different spatial arrangements. Steric clashes between the side chain and the cyclohexane ring or between different parts of the side chain itself will disfavor certain conformations. For instance, steric hindrance can influence the rotational barrier around the amide C-N bond. researchgate.net

The interplay between the stabilizing effect of potential intramolecular hydrogen bonds and the destabilizing effect of steric hindrance will ultimately determine the lowest energy conformation of the molecule.

Interaction Type Potential Groups Involved Effect on Conformation
Intramolecular Hydrogen BondAmino group (-NH2) and Carbonyl group (C=O)Stabilizes conformations where these groups are in proximity, potentially leading to a pseudo-cyclic arrangement.
1,3-Diaxial InteractionsAxial substituents on the cyclohexane ringDestabilizes conformations with bulky groups in the axial position, favoring equatorial placement.
Gauche InteractionsSubstituents on adjacent carbons in the side chainCan introduce steric strain and influence the preferred dihedral angles of the side chain.
Allylic Strain (A1,3 Strain)Interaction between a substituent on a double bond and an axial substituent on an adjacent carbon (relevant if considering enol forms)Can influence the orientation of substituents relative to the acetamide group.

Experimental and Computational Approaches to Conformational Studies

A comprehensive understanding of the conformational preferences of this compound requires a combination of experimental and computational techniques. nih.gov

Experimental Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular conformation in solution. chemrxiv.orgnih.gov

Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.

Coupling Constants: Three-bond coupling constants (³J) can provide information about dihedral angles through the Karplus equation. This is particularly useful for determining the relative orientation of substituents on the cyclohexane ring.

Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space distances between protons that are close to each other (typically < 5 Å). This can be used to identify which groups are spatially proximate, helping to distinguish between different conformers. For example, NOE data could confirm the presence of an intramolecular hydrogen bond.

X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule in the solid state. nih.gov While the solid-state conformation may not be the same as the predominant conformation in solution, it provides a highly accurate starting point for conformational analysis and can reveal key intramolecular interactions.

Computational Approaches:

Computational chemistry offers a powerful means to explore the conformational landscape of a molecule and to quantify the relative energies of different conformers. archivepp.com

Molecular Mechanics (MM): MM methods use classical physics to model the energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for performing conformational searches to identify a wide range of possible low-energy structures.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules. Single-point energy calculations on the geometries obtained from a molecular mechanics search can be used to refine the relative energies of different conformers. Geometry optimization at the QM level can provide detailed information about bond lengths, bond angles, and dihedral angles for the most stable conformers.

A typical computational workflow for studying the conformation of this compound would involve:

Generating a set of possible starting conformations for each stereoisomer.

Performing a systematic or stochastic conformational search using a molecular mechanics force field.

Clustering the resulting conformers and selecting the lowest energy structures for further analysis.

Optimizing the geometry and calculating the relative energies of the low-energy conformers using a higher level of theory, such as DFT.

Analyzing the results to identify the global minimum energy conformation and to understand the factors that stabilize it.

Below is a hypothetical table illustrating the kind of data that could be generated from a computational study on two possible chair conformations of a stereoisomer of this compound.

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (°) Presence of Intramolecular H-bond
Chair 1 (Equatorial Amino-acetamide)0.00H-N-C-C: 175, C-C-N-H: 60Yes
Chair 2 (Axial Amino-acetamide)+3.5H-N-C-C: 65, C-C-N-H: 180No

Note: The data in this table is hypothetical and for illustrative purposes only.

By combining experimental data with computational modeling, a detailed and reliable picture of the stereochemical and conformational properties of this compound can be developed.

Advanced Derivatization and Functionalization Strategies for 2 Amino 2 2 Methylcyclohexyl Acetamide Analogues

C-Terminal Modifications: Esters, Additional Amides, and Carboxylic Acid Derivatives

The C-terminal acetamide (B32628) group of 2-Amino-2-(2-methylcyclohexyl)acetamide serves as a key site for modifications to modulate polarity, solubility, and biological interactions. These modifications typically begin with the hydrolysis of the primary amide to the corresponding carboxylic acid, which then acts as a versatile intermediate for further derivatization.

Hydrolysis to Carboxylic Acid: The initial step often involves the hydrolysis of the acetamide to yield 2-amino-2-(2-methylcyclohexyl)acetic acid. This can be achieved under acidic or basic conditions. For instance, heating with aqueous mineral acids like hydrochloric acid or sulfuric acid can effectively cleave the amide bond. Alternatively, base-catalyzed hydrolysis using sodium or potassium hydroxide (B78521) can also be employed, though care must be taken to avoid racemization at the α-carbon if the stereochemistry is a critical factor.

Esterification: Once the carboxylic acid is obtained, it can be readily converted into a variety of esters. Esterification can influence the lipophilicity and cell permeability of the parent compound. Common methods include:

Fischer-Speier Esterification: Reacting the amino acid with an alcohol (e.g., methanol, ethanol, benzyl (B1604629) alcohol) in the presence of a strong acid catalyst (e.g., HCl, H₂SO₄) nih.gov.

Reaction with Alkyl Halides: Treatment of the amino acid with an alkyl halide, such as benzyl chloride, in the presence of a base can yield the corresponding ester. The use of ionic liquids as the reaction medium has been shown to facilitate this transformation for unprotected amino acids researchgate.net.

TMSCl-Mediated Esterification: A mild and efficient method involves the use of trimethylchlorosilane (TMSCl) in an alcohol solvent at room temperature, which generates HCl in situ to catalyze the reaction nih.gov.

Amide Formation: The carboxylic acid intermediate can also be coupled with various primary or secondary amines to generate a diverse library of secondary or tertiary amides. This strategy allows for the introduction of new functional groups and the exploration of hydrogen bonding interactions. Standard peptide coupling reagents are typically used for this transformation, including:

Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions.

Phosphonium salts such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).

Direct transamidation of the primary acetamide is also a potential, though often more challenging, route that typically requires metal catalysts or harsh reaction conditions to activate the otherwise stable amide bond mdpi.com.

Table 1: C-Terminal Modification Strategies

Modification Type Starting Material Reagents and Conditions Product Class
Hydrolysis This compound Aq. HCl or NaOH, heat Carboxylic Acid
Esterification 2-Amino-2-(2-methylcyclohexyl)acetic acid R-OH, H⁺ (e.g., HCl) Ester
Amidation 2-Amino-2-(2-methylcyclohexyl)acetic acid R¹R²NH, Coupling agent (e.g., EDCI/HOBt) Secondary/Tertiary Amide
Transamidation This compound R¹R²NH, Metal catalyst, heat Secondary/Tertiary Amide

N-Terminal Modifications: Acylations, Alkylations, and Protection Strategies

The primary amino group at the N-terminus is a highly reactive nucleophilic center, making it a prime target for a wide array of functionalization reactions, including acylation and alkylation. To achieve selective modification at other parts of the molecule, this amino group often requires protection.

Acylation: N-acylation introduces an acyl group, forming a new amide bond. This modification can alter the compound's electronic properties and introduce new functionalities. Acylation can be achieved using various reagents:

Acid Chlorides and Anhydrides: Reaction with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base (e.g., triethylamine (B128534), pyridine) is a common method organic-chemistry.org.

Carboxylic Acids: Direct coupling with carboxylic acids using standard peptide coupling reagents (EDCI, DCC, etc.) provides a versatile route to a wide range of N-acyl derivatives.

Alkylation: N-alkylation introduces alkyl substituents, which can significantly impact the compound's basicity, lipophilicity, and conformational flexibility.

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) is a widely used method for mono- or di-alkylation.

Direct Alkylation with Alkyl Halides: While direct alkylation with alkyl halides can be effective, it often leads to a mixture of mono- and di-alkylated products, as well as potential over-alkylation to form quaternary ammonium (B1175870) salts. The use of bulky alkylating agents like the triphenylmethyl (trityl) group can provide steric hindrance that favors mono-alkylation libretexts.org.

"Borrowing Hydrogen" Catalysis: Modern catalytic methods using alcohols as alkylating agents offer a greener alternative to traditional methods that use alkyl halides or aldehydes monash.edu.

Protection Strategies: To perform selective reactions elsewhere on the molecule, the N-terminal amine often needs to be temporarily masked with a protecting group. The choice of protecting group is critical and depends on its stability under subsequent reaction conditions and the mildness of its removal. Common amine protecting groups include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to basic conditions but is readily cleaved with acids like trifluoroacetic acid (TFA) organic-chemistry.orgwikipedia.org.

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation wikipedia.org.

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by mild bases, such as piperidine, making it orthogonal to the Boc and Cbz groups wikipedia.org.

Table 2: N-Terminal Modification and Protection Strategies

Strategy Reagents and Conditions Resulting Functional Group Key Features
Acylation RCOCl or (RCO)₂O, Base N-Acyl Amide Neutralizes the basicity of the amine.
Alkylation R'CHO, NaBH₃CN (Reductive Amination) N-Alkyl or N,N-Dialkyl Amine Increases lipophilicity; retains basicity.
Boc Protection (Boc)₂O, Base N-Boc Carbamate Acid-labile protecting group.
Cbz Protection Cbz-Cl, Base N-Cbz Carbamate Removed by hydrogenolysis.
Fmoc Protection Fmoc-Cl or Fmoc-OSu, Base N-Fmoc Carbamate Base-labile protecting group.

Modifications on the Cyclohexyl Ring for Structure-Function Exploration

Functionalization of the 2-methylcyclohexyl ring allows for the exploration of how steric and electronic properties of this moiety influence biological activity. Direct C-H functionalization of saturated hydrocarbons is a challenging but rapidly advancing field in organic synthesis.

Strategies for modifying the cycloalkane ring include:

Oxidation: Catalytic oxidation can introduce hydroxyl or carbonyl groups onto the ring. Systems using manganese(III) complexes, for example, have been studied for the oxidation of cyclohexane (B81311) and methylcyclohexane (B89554) to the corresponding alcohols and ketones mdpi.com. The position of oxidation can be influenced by the directing effects of existing functional groups or by the inherent reactivity of tertiary versus secondary C-H bonds.

Halogenation: Radical halogenation can introduce chloro, bromo, or iodo substituents onto the ring. Reagents like trichloroisocyanuric acid (TCCA) have been used in conjunction with metal catalysts to achieve chlorination of cyclohexane mdpi.comresearchgate.net. These halogenated derivatives can then serve as handles for further synthetic transformations, such as cross-coupling reactions.

Deconstructive Functionalization: Electrochemical methods have been developed for the ring-opening and functionalization of cycloalkanols, which could be accessed from the target compound through oxidation. This approach allows for the introduction of various nucleophiles at a position remote from the original functional group, providing access to novel ketone products.

The exploration of these modifications can provide valuable insights into the spatial requirements and electronic interactions of the binding pocket of a biological target.

Synthesis of Cyclic Derivatives and Heterocyclic Analogues

The bifunctional nature of this compound, possessing both an amine and an amide group, makes it a valuable precursor for the synthesis of various heterocyclic systems.

Imidazole and Thiazole (B1198619) Synthesis:

Thiazoles: The Hantzsch thiazole synthesis is a classic method that involves the condensation of an α-haloketone with a thioamide derpharmachemica.comorganic-chemistry.orgnih.gov. Derivatives of this compound could first be converted to the corresponding α-bromoketone. Alternatively, the amino group could be converted to a thiourea, which can then be cyclized with an α-halocarbonyl compound to form a 2-aminothiazole (B372263) derivative nih.govmdpi.com. Solid-phase synthesis methods have also been developed for creating libraries of 2-amino-5-carboxamide thiazole derivatives nih.gov.

Imidazoles: 2-Aminoimidazoles can be synthesized through various routes. One modern approach involves the palladium-catalyzed carboamination of N-propargyl guanidines nih.gov. The amino group of the starting compound could be derivatized to a guanidine (B92328) and then propargylated to create the necessary precursor. Classical methods often involve the condensation of α-dicarbonyl compounds with aldehydes and ammonia (B1221849) (Debus synthesis) or the reaction of α-haloketones with amidines rsc.orgorganic-chemistry.org.

Pyrimidine (B1678525) Synthesis: Pyrimidines are typically formed by the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a compound containing an N-C-N fragment, such as an amidine, guanidine, or urea (B33335) bu.edu.egorganic-chemistry.orgnih.gov. The 2-amino-acetamide moiety can be envisioned as a building block for constructing pyrimidine rings. For instance, reaction with a 1,3-dielectrophile could lead to the formation of a dihydropyrimidine (B8664642) ring, which could be subsequently oxidized.

Table 3: Heterocyclic Synthesis Strategies

Heterocycle Key Precursor from Core Structure Typical Reaction Partners
2-Aminothiazole N-(2-(2-methylcyclohexyl)acetyl)thiourea α-Haloketones
2-Aminoimidazole N-propargyl-N'-(2-(2-methylcyclohexyl)acetyl)guanidine Aryl triflates (Pd-catalyzed)
Pyrimidine This compound 1,3-Dicarbonyl compounds, β-ketoesters

Mechanistic Elucidations of Reactions Involving 2 Amino 2 2 Methylcyclohexyl Acetamide

Investigation of Reaction Pathways and Intermediates Using Kinetic and Computational Methods

Due to the limited availability of specific kinetic and computational studies on 2-Amino-2-(2-methylcyclohexyl)acetamide, the elucidation of its reaction pathways often relies on established mechanisms for similar α-amino acid amides. The formation of the core structure of this compound can be envisioned through two primary synthetic routes: the Strecker synthesis and the Ugi multicomponent reaction.

The Strecker synthesis would commence with 2-methylcyclohexanone (B44802), which reacts with ammonia (B1221849) to form an imine intermediate. Subsequent nucleophilic attack by a cyanide ion on the imine carbon leads to the formation of an α-aminonitrile. The reaction mechanism involves the initial protonation of the ketone's carbonyl oxygen, followed by the nucleophilic addition of ammonia to the carbonyl carbon. Dehydration of the resulting hemiaminal yields the iminium ion, which is then attacked by the cyanide nucleophile to form the stable α-aminonitrile. The final step is the hydrolysis of the nitrile group to an amide. wikipedia.orgmasterorganicchemistry.com Computational studies on analogous Strecker reactions have elucidated the transition states and intermediates, highlighting the importance of the iminium ion as a key electrophilic species. researchgate.net

The Ugi four-component reaction (Ugi-4CR) offers a convergent approach, combining an amine, a ketone (2-methylcyclohexanone), an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative. nih.govorganic-chemistry.org The generally accepted mechanism begins with the formation of an imine from the ketone and ammonia. nih.gov This imine is then protonated by the carboxylic acid component, activating it for nucleophilic attack by the isocyanide. This leads to a nitrilium ion intermediate, which is then attacked by the carboxylate anion. A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, yields the final α-acylamino amide product. mdpi.com Kinetic studies of Ugi reactions have shown that the initial formation of the imine can be rate-limiting, and computational models have been used to explore the energy profiles of the various intermediates and transition states. rsc.org

Table 1: Key Intermediates in Plausible Synthetic Pathways for this compound

Reaction PathwayKey Intermediate(s)Description
Strecker Synthesis2-methylcyclohexanimineFormed from the condensation of 2-methylcyclohexanone and ammonia.
α-Amino-2-methylcyclohexaneacetonitrileResulting from the nucleophilic addition of cyanide to the imine.
Ugi Reaction2-methylcyclohexaniminium ionThe protonated imine, which is a key electrophile.
Nitrilium ionFormed after the nucleophilic attack of the isocyanide on the iminium ion.

Role of Catalysis (e.g., Metal-Catalyzed, Organocatalyzed) in Reaction Mechanisms

Catalysis plays a pivotal role in enhancing the efficiency and stereoselectivity of the synthesis of chiral amino acid derivatives like this compound.

Metal-Catalyzed Reactions: Transition metal complexes are widely employed in the synthesis of amino acids and their derivatives. researchgate.netmdpi.com In the context of forming the 2-amino-2-(2-methylcyclohexyl) moiety, metal catalysts, particularly those based on palladium, rhodium, and copper, can be utilized for various C-H functionalization and cross-coupling reactions to introduce the methylcyclohexyl group or the amino functionality. acs.orgmdpi.com For instance, palladium-catalyzed amination reactions could be a viable route. The catalytic cycle for such reactions typically involves oxidative addition of the metal to a precursor, followed by coordination of the amine, and subsequent reductive elimination to form the C-N bond.

In a related context, cobalt-catalyzed hydroaminocarbonylation of alkenes presents a modern approach to amide synthesis. Computational studies on these systems suggest a mechanism involving photochemical activation of the catalyst, followed by a catalytic cycle where an amine-assisted nucleophilic substitution is favored over reductive elimination for the final amide bond formation. acs.orgacs.org

Organocatalyzed Reactions: Organocatalysis offers a metal-free alternative for the asymmetric synthesis of amino acid derivatives. Chiral amines, thioureas, and phosphoric acids are common organocatalysts. beilstein-journals.orgnih.gov For the synthesis of a chiral compound like this compound, an asymmetric Strecker reaction could be employed using a chiral organocatalyst. The catalyst would facilitate the enantioselective addition of cyanide to the imine intermediate. The mechanism often involves the formation of a chiral iminium ion or the activation of the nucleophile through hydrogen bonding interactions with the catalyst. rsc.org Cinchona alkaloids and their derivatives are effective catalysts for aza-Michael reactions, which can be a key step in the synthesis of nitrogen-containing compounds. beilstein-journals.orgnih.gov

Table 2: Examples of Catalytic Approaches Relevant to the Synthesis of this compound Analogs

Catalysis TypeCatalyst ExampleRelevant TransformationMechanistic Role
Metal-CatalysisPalladium(II) complexesC-H AminationFacilitates C-N bond formation via oxidative addition/reductive elimination.
Cobalt CarbonylHydroaminocarbonylationPhotochemical activation followed by a catalytic cycle involving nucleophilic substitution.
OrganocatalysisChiral ThioureaAsymmetric Strecker ReactionActivates the imine and/or cyanide through hydrogen bonding to control stereochemistry.
Chiral Phosphoric AcidAsymmetric Ugi ReactionActs as a chiral Brønsted acid to protonate the imine, creating a chiral environment.

Kinetic Studies of Relevant Chemical Transformations

In the Strecker synthesis, the rate-determining step can vary depending on the specific substrates and reaction conditions. However, the hydration of the intermediate nitrile to the amide is often a slow process. researchgate.net The rate of this hydrolysis is highly dependent on pH and temperature.

Kinetic studies are instrumental in understanding the reaction order with respect to each reactant and catalyst, determining the activation energy, and identifying the rate-limiting step. This information is critical for optimizing reaction conditions to achieve higher yields and faster reaction times.

Elucidation of Side Reactions and Competing Pathways

In any multi-step synthesis, the potential for side reactions and competing pathways is a significant consideration. For the synthesis of this compound, several side reactions can occur depending on the chosen synthetic route.

In the Strecker synthesis , a common side reaction is the formation of cyanohydrin, which arises from the direct addition of cyanide to the starting ketone before the formation of the imine. masterorganicchemistry.com This pathway competes with the desired imine formation. The relative rates of these two pathways are influenced by the reaction conditions, such as the concentration of ammonia and the pH of the medium.

In the Ugi reaction , the formation of various byproducts can occur. For instance, if water is present, it can compete with the carboxylic acid as the nucleophile, leading to the formation of an α-amino amide instead of the desired α-acylamino amide. nih.gov Additionally, the Passerini reaction, a three-component reaction between a ketone, a carboxylic acid, and an isocyanide, can be a competing pathway if the amine component is not sufficiently reactive.

Understanding these competing pathways is essential for the development of high-yielding synthetic protocols. Careful control of reaction parameters such as stoichiometry, temperature, and solvent can help to minimize the formation of these undesired side products.

Table 3: Potential Side Reactions in the Synthesis of this compound

Synthetic RouteSide ReactionCompeting Pathway
Strecker SynthesisCyanohydrin formationNucleophilic addition of cyanide to the ketone.
Ugi Reactionα-Amino amide formationNucleophilic attack of water on the nitrilium intermediate.
Passerini reactionThree-component reaction of ketone, carboxylic acid, and isocyanide.

Future Research Directions in 2 Amino 2 2 Methylcyclohexyl Acetamide Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 2-Amino-2-(2-methylcyclohexyl)acetamide will likely move beyond traditional multi-step procedures towards more efficient and environmentally benign methods. Research in this area will be critical for making this and related compounds more accessible for further study. Key areas of exploration include the adoption of green chemistry principles and the development of novel catalytic systems.

Sustainable synthetic strategies focus on maximizing atom economy, minimizing waste, and utilizing less hazardous materials. This can involve employing catalytic rather than stoichiometric reagents, using renewable starting materials, and choosing safer solvent systems. For a molecule like this compound, this could involve enzymatic reactions or flow chemistry processes that offer higher efficiency and safety.

Furthermore, novel catalytic methods such as photoredox catalysis present a promising avenue. Recent advancements have demonstrated the use of visible-light-enabled reactions to construct complex cyclohexylamine (B46788) derivatives with high efficiency and under mild conditions. nih.govrsc.orgnih.govrsc.org Applying such redox-neutral processes could enable the construction of the substituted cyclohexane (B81311) core with high functional group tolerance and full atom economy. nih.govrsc.orgnih.govrsc.org

Table 1: Comparison of Synthetic Route Philosophies

Feature Traditional Synthesis Novel & Sustainable Synthesis
Reagents Often uses stoichiometric, hazardous reagents. Employs catalytic, safer, and recyclable reagents.
Solvents Relies on volatile and toxic organic solvents. Prioritizes water, supercritical fluids, or solvent-free conditions.
Energy Input Typically requires high temperatures and pressures. Utilizes ambient conditions, visible light, or microwave irradiation.
Waste Generation Produces significant amounts of by-products. Designed for high atom economy, minimizing waste streams.

| Process | Often involves lengthy, multi-step batch processes. | Focuses on streamlined, continuous flow, or one-pot reactions. |

Development of Highly Stereoselective Synthesis Methods

The structure of this compound contains multiple stereocenters, specifically on the cyclohexane ring and the α-carbon of the acetamide (B32628) group. This means the compound can exist as several different stereoisomers, each potentially having unique properties. Consequently, a critical area of future research is the development of synthetic methods that can selectively produce a single, desired stereoisomer.

The construction of substituted cyclohexanes with precise stereochemical control is a formidable challenge in organic chemistry. rsc.org Future research will likely focus on asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form one enantiomer or diastereomer preferentially.

Promising approaches include:

Organocatalysis: The use of small, metal-free organic molecules as catalysts. For instance, chiral phosphoric acids have been successfully used in asymmetric cycloaddition reactions to provide a chiral environment for the formation of stereocenters. nih.gov

Transition-Metal Catalysis: Chiral complexes of metals like rhodium, ruthenium, palladium, and iridium are powerful tools for a wide range of asymmetric transformations, including hydrogenations and C-C bond-forming reactions that could be applied to build the molecule's framework.

Biocatalysis: The use of enzymes (e.g., transaminases, lipases) can offer unparalleled stereoselectivity under mild, aqueous conditions, providing a green and efficient route to chiral amines and amides.

Recent studies have shown that cooperative catalysis, combining photoredox methods with chiral catalysts, can achieve highly diastereoselective and enantioselective synthesis of complex cyclohexylamine derivatives. nih.govrsc.orgnih.govrsc.org Such dual catalytic systems represent a frontier in the stereoselective synthesis of molecules like this compound.

Advanced Spectroscopic Characterization of Conformational Isomers

The 2-methylcyclohexyl substituent in the target molecule is not static; it exists in a dynamic equilibrium between different chair conformations. openochem.orglibretexts.org The orientation of the methyl group and the acetamide-bearing substituent (either axial or equatorial) dramatically influences the molecule's shape, stability, and potential interactions. libretexts.orgmasterorganicchemistry.com While basic spectroscopic methods can confirm the molecule's connectivity, they are often insufficient to fully describe its three-dimensional conformational landscape.

Future research must employ advanced spectroscopic techniques coupled with computational analysis to elucidate the preferred conformations and the energy barriers to their interconversion. Substituents on a cyclohexane ring generally prefer the more stable equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orgopenstax.org The energetic cost of placing different groups in an axial position varies, and understanding this balance in the target molecule is crucial. openstax.org

Key techniques for this research include:

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR): By cooling the sample, the rate of chair-flipping can be slowed, allowing for the direct observation and quantification of individual conformers.

2D NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can measure through-space interactions between protons, providing definitive proof of their relative spatial orientations (axial vs. equatorial).

Vibrational Circular Dichroism (VCD): This technique provides information on the stereochemistry and conformation of chiral molecules in solution.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other computational methods can be used to model the potential energy surface of the molecule, predicting the relative stabilities of different conformers and corroborating experimental spectroscopic data.

Table 2: Spectroscopic Techniques for Conformational Analysis

Technique Information Provided
VT-NMR Determines the energy barriers of conformational interconversion and the equilibrium constant between isomers at different temperatures.
NOESY/ROESY Provides through-space proton-proton distances, confirming relative stereochemistry and axial/equatorial assignments.
VCD Spectroscopy Offers an experimental fingerprint of the molecule's absolute configuration and dominant solution-phase conformation.

| Computational Chemistry | Calculates the relative energies of different conformers and predicts key geometric parameters and spectroscopic signatures. |

Integration of Machine Learning and AI for Predictive Chemistry and Retrosynthesis

Future research in this domain will focus on:

Developing more accurate predictive models: Using advanced architectures like graph neural networks (GNNs) and transformers, which treat molecules as complex data structures, to better predict reaction outcomes and suggest viable reactants. chemcopilot.com

Multi-step synthesis planning: Moving beyond single-step predictions to plan entire, optimized synthetic sequences that consider factors like cost, yield, and sustainability. nih.govarxiv.org

Integration with automated synthesis: Linking AI planning software directly to robotic laboratory platforms that can physically execute the predicted synthesis, accelerating the discovery and optimization cycle. chemcopilot.com

Table 3: Comparison of Retrosynthesis Approaches

Aspect Traditional Human-Led Approach AI-Driven Approach
Knowledge Base Limited to the chemist's personal experience and literature knowledge. Trained on millions of published chemical reactions. chemcopilot.com
Bias Can be constrained by familiar reaction types and established paradigms. Data-driven and capable of suggesting unconventional or novel pathways.
Speed & Scale Slow, manual process, evaluating a few pathways at a time. Rapidly generates and evaluates thousands of potential routes. osu.edu

| Optimization | Optimization is based on intuition and iterative experimentation. | Can optimize for multiple variables simultaneously (e.g., cost, yield, safety). |

Computational Design of Novel Analogues with Targeted Structural Features

Beyond synthesizing the parent molecule, a significant future direction lies in the computational design of novel analogues with tailored properties. Analogue design involves systematically modifying the chemical structure to enhance desired characteristics or introduce new functionalities. numberanalytics.comnih.gov Computer-Aided Drug Design (CADD) and other computational chemistry tools enable this to be done in silico, dramatically reducing the need for laborious and expensive experimental synthesis and testing. numberanalytics.comnih.gov

For this compound, computational design could be used to explore how structural modifications affect its properties. For example, researchers could investigate:

The effect of different substituents on the cyclohexane ring.

Modifications to the acetamide side chain.

Changes in the stereochemistry of the chiral centers.

The process typically involves:

Building a virtual library: Creating a collection of hypothetical analogues based on the core scaffold.

Predicting properties: Using Quantitative Structure-Activity Relationship (QSAR) models and molecular simulations to predict the physicochemical properties, biological activity, or material characteristics of each analogue. nih.gov

Prioritizing candidates: Selecting a small number of the most promising analogues for actual laboratory synthesis and validation. researchgate.net

This approach allows for a more focused and efficient exploration of the chemical space around the parent molecule, accelerating the discovery of new compounds with optimized features for applications in materials science, agrochemicals, or pharmaceuticals. youtube.com

Table 4: Computational Tools for Analogue Design

Tool/Method Role in Design Process
Molecular Docking Predicts how analogues will bind to a specific biological target (e.g., a protein), helping to design molecules with higher potency. nih.gov
QSAR Modeling Develops statistical models that correlate structural features with experimental properties (e.g., solubility, activity) to predict the properties of new analogues. nih.gov
Molecular Dynamics Simulates the movement and interaction of molecules over time, providing insight into conformational stability and binding dynamics.

| Matched Molecular Pair Analysis | Systematically analyzes how small chemical changes between pairs of molecules affect their properties, guiding future modifications. nih.gov |

Q & A

Q. What are the common synthetic routes for 2-Amino-2-(2-methylcyclohexyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of structurally analogous acetamides (e.g., 2-Amino-2-(oxan-3-yl)acetamide) typically involves multi-step organic reactions, including condensation of activated carboxylic acids with amines using coupling agents like TBTU in dry solvents (e.g., DCM) under nitrogen atmospheres . For the methylcyclohexyl variant, a plausible route includes:

Intermediate Preparation : Formation of 2-methylcyclohexylacetic acid via alkylation or Grignard reactions.

Activation : Conversion to an acid chloride or mixed anhydride.

Amidation : Reaction with a protected amine (e.g., Boc-ammonia) followed by deprotection.
Critical parameters include temperature control (0–25°C), solvent choice (e.g., THF for solubility), and stoichiometric ratios to minimize byproducts. Yield optimization often requires iterative purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are recommended for characterizing this compound’s structure?

  • Methodological Answer : A combination of 1H/13C NMR (to confirm methylcyclohexyl and acetamide moieties), FT-IR (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹), and LC-MS (for molecular ion verification and purity assessment) is essential. For stereochemical analysis of the methylcyclohexyl group, chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) can resolve enantiomers . X-ray crystallography may further validate spatial arrangements if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

  • Methodological Answer : Chirality in the methylcyclohexyl group necessitates asymmetric synthesis or resolution. Strategies include:
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to direct stereochemistry during amidation .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze one enantiomer from a racemic mixture .
  • Dynamic Kinetic Resolution : Combine chiral catalysts (e.g., Ru-complexes) with reversible reactions to favor a single enantiomer .
    Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, targeting ≥98% ee for pharmacological studies .

Q. What experimental strategies are effective in elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer : For neuroactive or antimicrobial hypotheses (based on structural analogs ):

In Silico Docking : Use AutoDock Vina to predict binding affinities with targets like GABA receptors or bacterial enzymes. Prioritize poses with ΔG < −7 kcal/mol .

Q. In Vitro Assays :

  • Enzyme Inhibition : Measure IC50 against acetylcholinesterase or β-lactamase via spectrophotometric methods.
  • Cell-Based Models : Test neuroprotection in SH-SY5Y cells exposed to oxidative stress (H2O2), quantifying viability via MTT assays .

Isothermal Titration Calorimetry (ITC) : Directly quantify binding thermodynamics with purified targets .

Data Analysis and Contradiction Resolution

Q. How should discrepancies in reported biological activities of structural analogs be addressed methodologically?

  • Methodological Answer : Conflicting results (e.g., variable antimicrobial efficacy ) require:

Standardized Protocols : Replicate assays using identical strains (e.g., ATCC® controls), inoculum sizes, and growth media.

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. fluoro groups) to isolate contributing factors .

Meta-Analysis : Pool data from multiple studies using tools like RevMan, adjusting for variables (pH, solvent, incubation time) .
For pharmacokinetic contradictions, employ physiologically based pharmacokinetic (PBPK) modeling to simulate absorption differences across species .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for High-Yield Synthesis

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDry DCM or THFEnhances reagent solubility
Temperature0–25°C (amide coupling)Minimizes side reactions
CatalystTBTU with lutidineAccelerates reaction kinetics
PurificationSilica gel chromatographyRemoves unreacted intermediates

Q. Table 2: Comparative Biological Activity of Acetamide Derivatives

CompoundTarget SystemIC50 (μM)Key FindingReference
2-Amino-2-(pyridin-2-yl)acetamideS. aureus12.5Disrupts cell wall synthesis
2-Amino-2-(4-methoxyphenyl)acetamideGABA receptor8.2Enhances Cl⁻ influx
(R)-2-Amino-2-(2-chlorophenyl)acetamideβ-lactamase45.3Competitive inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.